Cas no 1214376-68-7 (3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine)

3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-methoxy-6-nitro-2-(pyridin-3-yl)pyridine
- 3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine
-
- インチ: 1S/C11H9N3O3/c1-17-9-4-5-10(14(15)16)13-11(9)8-3-2-6-12-7-8/h2-7H,1H3
- InChIKey: UFQVNQICRSYLOP-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C([N+](=O)[O-])N=C1C1C=NC=CC=1
計算された属性
- せいみつぶんしりょう: 231.064
- どういたいしつりょう: 231.064
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.8
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029001213-1g |
3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine |
1214376-68-7 | 95% | 1g |
$3184.50 | 2023-09-04 | |
Alichem | A029001213-250mg |
3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine |
1214376-68-7 | 95% | 250mg |
$940.80 | 2023-09-04 | |
Alichem | A029001213-500mg |
3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine |
1214376-68-7 | 95% | 500mg |
$1819.80 | 2023-09-04 |
3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine 関連文献
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3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridineに関する追加情報
Introduction to 3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine (CAS No: 1214376-68-7)
3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine, identified by its CAS number 1214376-68-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and industrial applications. The structural features of 3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine, particularly the presence of a nitro group and a methoxy substituent on the pyridine ring, contribute to its unique chemical properties and potential utility in synthetic chemistry.
The synthesis and characterization of 3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine have been subjects of extensive study due to its potential role as an intermediate in the development of novel therapeutic agents. Recent advancements in computational chemistry have enabled researchers to predict the reactivity and stability of this compound with high precision. These computational models, often employing density functional theory (DFT) and molecular dynamics simulations, provide valuable insights into the electronic structure and interaction patterns of 3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine, facilitating the design of more efficient synthetic routes.
In the realm of pharmaceutical research, 3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine has been explored as a precursor for various bioactive molecules. The nitro group, in particular, is a versatile functional handle that can be reduced to an amine or converted into other nitrogen-containing heterocycles, broadening the scope of possible derivatives. This flexibility makes 3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine a valuable building block for medicinal chemists seeking to develop new drugs targeting neurological disorders, infectious diseases, and cancer.
One of the most compelling aspects of 3-Methoxy-6-nitro-2-(pyridin-3-yl)pyridine is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the structure of 3-Methoxy-6-nitro-2-(pyridin-3-yloxy)-substituted pyridines, researchers have been able to develop compounds that selectively inhibit specific kinases, thereby offering new therapeutic strategies. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in many cancer cell lines.
The agrochemical industry has also recognized the significance of 3-Methoxy 6-Nitro 2-Pyridin 3 Yl Pyridine (CAS No: 1214376 68 7). Its structural motifs are similar to those found in several commercially successful herbicides and fungicides. Researchers have leveraged these similarities to design novel agrochemicals with improved efficacy and environmental safety profiles. The methoxy group in particular can influence the metabolic stability and bioavailability of agrochemicals, making it a key feature for optimization purposes.
Recent studies have highlighted the role of 3-Methoxy 6-Nitro 2-Pyridin 3 Yl Pyridine in materials science as well. The unique electronic properties of pyridine derivatives make them suitable candidates for use in organic electronics, such as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By incorporating 3-Methoxy 6-Nitro 2-Pyridin 3 Yl Pyridine into these materials, scientists have been able to enhance charge transport properties and improve device performance. This interdisciplinary approach underscores the versatility of this compound beyond traditional pharmaceutical applications.
The development of green chemistry principles has further influenced the synthesis of 3-Methoxy 6-Nitro 2-Pyridin 3 Yl Pyridine. Researchers are increasingly focused on developing sustainable synthetic routes that minimize waste and reduce environmental impact. Catalytic methods, such as transition metal-catalyzed cross-coupling reactions, have emerged as powerful tools for constructing complex pyridine derivatives like 3-Methoxy 6-Nitro 2-Pyridin 3 Yl Pyridine efficiently. These methods not only improve yield but also align with global efforts to promote sustainable chemical practices.
In conclusion, 3-Methoxy 6-Nitro 2-(Pyridin - 3 - yl ) py rid ine (CAS No:1214376 -68 -7) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate for pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further, driving innovation in synthetic chemistry and drug discovery.
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